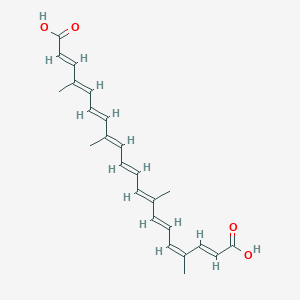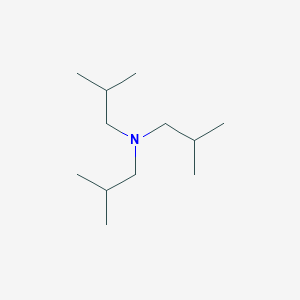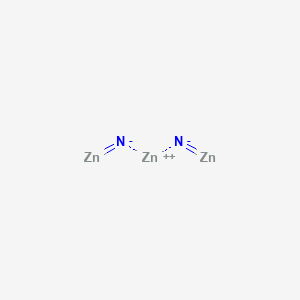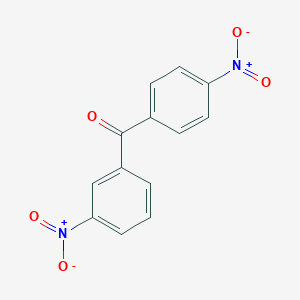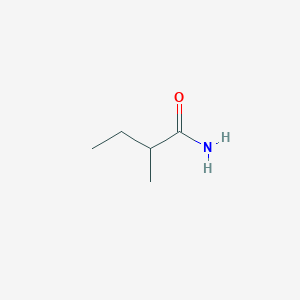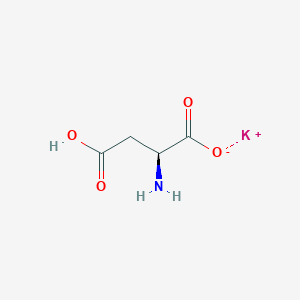
ヒ化ガリウム
説明
Gallium arsenide is a compound semiconductor composed of gallium and arsenic. It is known for its direct band gap and zinc blende crystal structure. This compound is widely used in the manufacture of devices such as microwave frequency integrated circuits, monolithic microwave integrated circuits, infrared light-emitting diodes, laser diodes, solar cells, and optical windows .
Synthetic Routes and Reaction Conditions:
Vertical Gradient Freeze Process: Gallium arsenide single crystals can be prepared using the vertical gradient freeze process, where gallium and arsenic vapors react and deposit on a seed crystal at the cooler end of the furnace.
Bridgman-Stockbarger Technique: This method involves crystal growth using a horizontal zone furnace, where gallium and arsenic vapors react and free molecules deposit on a seed crystal.
Liquid Encapsulated Czochralski Growth: This technique is used for producing high-purity single crystals that can exhibit semi-insulating characteristics.
Industrial Production Methods:
Vapor Phase Epitaxy: This method involves the reaction of gaseous gallium metal and arsenic trichloride to produce gallium arsenide.
Metal-Organic Chemical Vapor Deposition: This process uses trimethylgallium and arsine to produce gallium arsenide.
Molecular Beam Epitaxy: This technique involves the reaction of gallium and arsenic to form gallium arsenide.
Types of Reactions:
Oxidation: Gallium arsenide undergoes oxidation in air, which degrades its performance as a semiconductor.
Reduction: Gallium arsenide can be reduced using hydrogen gas at high temperatures.
Common Reagents and Conditions:
Oxidation: Air or oxygen at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Aluminum or other elements in a controlled environment.
Major Products:
Oxidation: Gallium oxide and arsenic oxide.
Reduction: Gallium and arsenic.
Substitution: Aluminum gallium arsenide.
科学的研究の応用
Gallium arsenide is widely used in various scientific research applications due to its unique properties:
Biology: Utilized in biosensors and other biological applications due to its semiconductor properties.
Medicine: Employed in medical imaging devices and therapeutic applications.
Industry: Used in the manufacture of high-speed digital circuits, microwave devices, and photovoltaic cells
作用機序
Target of Action
Gallium Arsenide (GaAs) is a III-V direct band gap semiconductor . Its primary targets are electronic devices such as microwave frequency integrated circuits, monolithic microwave integrated circuits, infrared light-emitting diodes, laser diodes, solar cells, and optical windows . GaAs is often used as a substrate material for the epitaxial growth of other III-V semiconductors .
Mode of Action
GaAs operates by allowing its charge carriers, which are mostly electrons, to move at high speed among the atoms . This high-speed movement enables GaAs semiconductors to operate at higher speeds and with lower power consumption compared to other semiconductor materials like silicon . The bonding in GaAs is more covalent, making it a covalent semiconductor .
Biochemical Pathways
While GaAs is primarily used in electronics, it has been found to interact with biological systems. For instance, gallium compounds have shown to inhibit the activity of δ-aminolevulinic acid dehydratase, a key enzyme in the heme synthesis pathway . .
Pharmacokinetics
For instance, continuous infusion gallium nitrate has been found to be effective in controlling elevated blood calcium levels . More research is needed to understand the ADME properties of GaAs specifically.
Result of Action
The result of GaAs action is primarily observed in its electronic applications. For instance, it allows for the manufacture of high-speed, low-power electronic and optoelectronic devices . In biological systems, gallium compounds have shown to inhibit certain enzymes and affect both humoral and cellular immune responses .
Action Environment
The action of GaAs can be influenced by environmental factors. For instance, GaAs-based solar cells have shown durability under challenging conditions, making them suitable for use in environments where other solar cells may undergo significant degradation . The use of gaas in various environments needs to be done with caution due to its potential toxicity .
生化学分析
Biochemical Properties
Gallium arsenide interacts with certain enzymes and proteins. For instance, it has been found to interact with the enzyme myeloperoxidase in bacterial mine isolates
Cellular Effects
The effects of gallium arsenide on cells are complex and depend on the specific type of cell and the cellular processes involved. For example, gallium arsenide can cause toxicity to various organs including lung, testes, kidney, brain, and immune system .
Molecular Mechanism
It is known that gallium arsenide can interfere with the metabolism of iron, due to its physicochemical similarity to iron . This can lead to changes in gene expression and enzyme activation or inhibition
Temporal Effects in Laboratory Settings
The effects of gallium arsenide can change over time in laboratory settings. For example, during the nano-cutting process, monocrystalline gallium arsenide faces various surface/subsurface deformations and damages that significantly influence the product’s performance . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of gallium arsenide can vary with different dosages in animal models. For instance, low-power laser irradiation (LPLI) at different wavelengths and doses has been shown to affect oxidative stress and fibrogenesis parameters in an animal model of wound healing
Metabolic Pathways
Gallium arsenide is involved in certain metabolic pathways. For example, genome mining has revealed potential metabolic pathways linked to gallium bioleaching ability of bacterial mine isolates . This could involve interactions with certain enzymes or cofactors, and could also include effects on metabolic flux or metabolite levels.
類似化合物との比較
Gallium arsenide is compared with other similar compounds such as:
Gallium Nitride: Known for its high electron mobility and used in high-power and high-frequency applications.
Gallium Phosphide: Used in optoelectronic devices such as light-emitting diodes.
Gallium Antimonide: Utilized in infrared detectors and thermophotovoltaic cells.
Uniqueness of Gallium Arsenide:
Direct Band Gap: Unlike silicon, gallium arsenide has a direct band gap, making it more efficient for optoelectronic applications.
High Electron Mobility: Gallium arsenide has higher electron mobility compared to silicon, making it suitable for high-speed electronic devices.
Gallium arsenide stands out due to its unique combination of properties, making it a versatile and valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
gallanylidynearsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As.Ga | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRZTFJDHDCESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ga]#[As] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsGa, GaAs | |
| Record name | GALLIUM ARSENIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20428 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | gallium(III) arsenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gallium(III)_arsenide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Gallium arsenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gallium_arsenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023779 | |
| Record name | Gallium arsenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.645 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray crystals or powder; [CAMEO], Dark gray crystals with a metallic greenish-blue sheen or gray powder. | |
| Record name | Gallium arsenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/79 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | GALLIUM ARSENIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/196 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), <1 mg/mg in DMSO, 95% ethanol, methanol, and acetone; soluble in hydrochloric acid, In water, <1 mg/ml @ 20 °C | |
| Record name | GALLIUM ARSENIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20428 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GALLIUM ARSENIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4376 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
5.31 at 77 °F (NTP, 1992) - Denser than water; will sink, 5.3176 @ 25 °C, Lattice constant 5.6-54 Angstroms; dielectric constant 11.1; intrinsic resistivity @ 300 deg K= 3.7X10+8 ohm-cm; electron lattice mobility @ 300 deg K= 10,000 square cm/volt-sec; intrinsic charge density @ 300 deg K= 1.4X10+6/cc; electron diffusion constant @ 300 deg K= 310 square cm/sec; hole diffusion constant= 11.5 square cm/sec, 5.31 | |
| Record name | GALLIUM ARSENIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20428 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GALLIUM ARSENIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4376 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GALLIUM ARSENIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/196 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Cubic crystals, dark gray with metallic sheen, Gray cubic crystals | |
CAS No. |
1303-00-0 | |
| Record name | GALLIUM ARSENIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20428 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Gallium arsenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallium arsenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium arsenide (GaAs) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallium arsenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gallium arsenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALLIUM ARSENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27FC46GA44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GALLIUM ARSENIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4376 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GALLIUM ARSENIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/196 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
2260 °F (NTP, 1992), 1238 °C, 2260 °F | |
| Record name | GALLIUM ARSENIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20428 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Gallium arsenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/79 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | GALLIUM ARSENIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4376 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GALLIUM ARSENIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/196 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Q1: What is the molecular formula and weight of gallium arsenide?
A1: Gallium arsenide has the molecular formula GaAs and a molecular weight of 144.64 g/mol.
Q2: What are the key spectroscopic characteristics of GaAs?
A2: GaAs exhibits distinct features in various spectroscopic techniques, including:* Infrared absorption: Useful for studying bond vibrations and identifying specific chemical bonds within the material. []* Photoluminescence: Reveals information about impurities, defects, and energy band structure. [, ]* Raman spectroscopy: Provides insights into lattice disorders, strain, and free-carrier density. []
Q3: How does the thermal expansion of GaAs compare to conventional semiconductor substrates?
A3: Low-temperature molecular beam epitaxy (MBE) grown GaAs with excess arsenic exhibits a slightly lower thermal expansion coefficient compared to semi-insulating GaAs substrates. [] Annealing to reduce arsenic excess minimizes this difference. []
Q4: What happens to the surface of GaAs during high-density plasma etching?
A4: High-density plasma etching of GaAs with Cl2/Ar reveals distinct surface chemistry regimes depending on ion energy: * <50 eV: Thermal chemistry dominates. [] * 50–200 eV: Ion-assisted chemistry prevails. [] * >200 eV: Sputtering is the primary mechanism, potentially leading to irreversible surface Fermi level pinning. []
Q5: What are some applications of GaAs in electronics?
A5: GaAs finds use in various electronic devices due to its high electron mobility and unique electrical properties:* Microwave and millimeter-wave diodes: GaAs serves as a key material for high-frequency applications. []* Metal-semiconductor field-effect transistors (MESFETs): GaAs MESFETs offer high speed and are used in microwave circuits and integrated circuits. [, , ]* High electron mobility transistors (HEMTs): GaAs-based HEMTs provide even higher speeds and are used in high-performance communication systems. []* Schottky power rectifiers: GaAs Schottky diodes exhibit fast switching speeds, making them suitable for high-frequency power switching circuits. [] * Logic and memory chips: GaAs is employed in the fabrication of high-speed logic and memory chips for computing applications. []
Q6: How is GaAs used in optoelectronic devices?
A6: GaAs is a direct bandgap semiconductor, enabling efficient light emission and absorption:* Infrared light-emitting diodes (IREDs): GaAs and gallium aluminum arsenide (GaAlAs) are utilized in IREDs for applications like optical communications and remote controls. []* Lasers: GaAs lasers are used in optical communications, barcode readers, laser pointers, and other applications requiring coherent light emission. [, , ]* Photodetectors: GaAs-based photodetectors are sensitive to a wide range of wavelengths, including infrared, and are used in optical communications, sensing, and imaging. [, ]* Solar cells: GaAs is a promising material for high-efficiency solar cells due to its direct bandgap and high absorption coefficient. []
Q7: What are the advantages of using GaAs in high-speed applications?
A7: GaAs offers several advantages for high-speed electronics:* High electron mobility: Electrons move faster in GaAs compared to silicon, leading to faster device operation. [, ]* Direct bandgap: Allows for efficient light emission and absorption, crucial for optoelectronic applications. []* Semi-insulating substrate: Reduces parasitic capacitances, enabling higher operating frequencies. []
Q8: What are some challenges associated with GaAs technology?
A8: While GaAs offers significant advantages, there are challenges to overcome:* Cost: GaAs is generally more expensive to produce compared to silicon. []* Material properties: GaAs is brittle and more susceptible to damage compared to silicon. []* Thermal management: GaAs devices can generate significant heat, requiring efficient thermal management solutions. []
Q9: What are the environmental concerns related to GaAs?
A9: While GaAs itself is relatively benign, some of the chemicals used in its processing can be hazardous. Proper waste management and recycling strategies are crucial for minimizing environmental impact. []
Q10: What are some future directions for GaAs research and development?
A10: Ongoing research focuses on:* Improving material quality and device performance: Developing new growth and processing techniques to further enhance the performance of GaAs devices. [, ]* Integration with silicon technology: Exploring ways to integrate GaAs devices with existing silicon-based electronics for cost-effective solutions. [, ]* Exploring new applications: Investigating the potential of GaAs in emerging fields like terahertz technology, quantum computing, and flexible electronics. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



